molecular formula C8H4ClN3O2 B2835063 4-Chloro-5-nitroquinazoline CAS No. 75224-28-1

4-Chloro-5-nitroquinazoline

Cat. No.: B2835063
CAS No.: 75224-28-1
M. Wt: 209.59
InChI Key: DLSCGOLGMJZMMZ-UHFFFAOYSA-N
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Description

4-Chloro-5-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules

Scientific Research Applications

4-Chloro-5-nitroquinazoline has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.

Safety and Hazards

The safety information for 4-Chloro-5-nitroquinazoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that 4-Chloro-5-nitroquinazoline, as a quinazoline derivative, may have potential future applications in medicinal chemistry.

Mechanism of Action

Target of Action

4-Chloro-5-nitroquinazoline is a derivative of the quinazoline scaffold, which is known to be associated with several biological activities . The primary targets of quinazoline derivatives are often tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .

Mode of Action

Many quinazoline derivatives function as inhibitors of tyrosine kinases . They bind to the tyrosine kinase enzymes and prevent them from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that these enzymes regulate .

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound can disrupt various signaling pathways within the cell . These pathways play crucial roles in many cellular processes, including cell growth, division, and differentiation .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the activity of the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound could disrupt various cellular processes regulated by these enzymes, potentially leading to effects such as slowed cell growth or induced cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitroquinazoline typically involves the nitration of 4-chloroquinazoline. One common method includes the reaction of 4-chloroquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitroquinazoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed:

    Reduction: 4-Amino-5-nitroquinazoline.

    Substitution: 4-Substituted-5-nitroquinazoline derivatives.

    Oxidation: Oxidized quinazoline derivatives.

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinazoline: Lacks the chloro group, affecting its binding affinity and reactivity.

    4-Amino-5-nitroquinazoline: A reduction product of 4-Chloro-5-nitroquinazoline with different biological activities.

Uniqueness: this compound is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and in various scientific research applications.

Properties

IUPAC Name

4-chloro-5-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-7-5(10-4-11-8)2-1-3-6(7)12(13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSCGOLGMJZMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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